KU-60019 is a highly selective, ATP-competitive inhibitor of the Ataxia telangiectasia mutated (ATM) kinase, a critical regulator of the cellular DNA damage response (DDR). Engineered as a second-generation analog to overcome the pharmacological limitations of earlier compounds, KU-60019 features enhanced aqueous solubility, improved bioavailability, and higher target affinity [1]. By effectively blocking the phosphorylation of downstream effectors such as p53, CHK2, and H2AX, it serves as a benchmark chemical probe for DDR pathway mapping and a potent radiosensitizer in preclinical oncology models [2]. For procurement professionals and lead investigators, KU-60019 represents the standard material for ATM inhibition, offering the necessary processability, formulation compatibility, and in vivo stability required for rigorous, reproducible translational research [1].
Substituting KU-60019 with its predecessor, KU-55933, or broad-spectrum PI3K inhibitors like Wortmannin introduces significant risks to assay reproducibility and model validity. First-generation inhibitors like KU-55933 suffer from lower aqueous solubility, which complicates formulation and limits their utility in in vivo applications [1]. Furthermore, achieving complete cellular ATM blockade with KU-55933 requires high working concentrations (typically 10 μM), increasing the likelihood of off-target effects and compound precipitation in culture media [1]. In contrast, KU-60019 was specifically synthesized to improve hydrophilicity and cellular potency, allowing researchers to achieve robust pathway inhibition at 1–3 μM [1]. This drastic reduction in required dosing ensures strict target specificity, making KU-60019 indispensable for sensitive phenotypic assays and orthotopic animal models where formulation compatibility and precise pharmacokinetics are critical[2].
In cell-free biochemical assays, KU-60019 demonstrates approximately twice the inhibitory potency against ATM kinase compared to its predecessor, KU-55933 [1]. This enhanced affinity allows for lower baseline dosing in biochemical and structural studies, minimizing the baseline noise associated with high-concentration small molecule screening [1].
| Evidence Dimension | Cell-free ATM Kinase Inhibition (IC50) |
| Target Compound Data | 6.3 nM |
| Comparator Or Baseline | KU-55933 (Predecessor): ~13 nM |
| Quantified Difference | ~2-fold higher biochemical potency |
| Conditions | In vitro cell-free kinase assay |
Higher biochemical potency allows researchers to use lower concentrations, reducing compound consumption and minimizing the risk of off-target interactions in sensitive assays.
When evaluated in human U87 glioma cells, KU-60019 is significantly more effective at blocking radiation-induced phosphorylation of key ATM targets. While KU-55933 requires a concentration of 10 μM to completely inhibit p53 (S15) phosphorylation, KU-60019 achieves complete inhibition at just 3 μM, and partial inhibition at 1 μM [1]. This represents a 3- to 10-fold increase in cellular efficacy [1].
| Evidence Dimension | Concentration required for complete inhibition of p53 (S15) phosphorylation |
| Target Compound Data | 3 μM |
| Comparator Or Baseline | KU-55933: 10 μM |
| Quantified Difference | 3- to 10-fold higher cellular efficacy |
| Conditions | Human U87 glioma cells, 1 hour post-irradiation |
Achieving complete target blockade at lower micromolar doses prevents the off-target toxicity and precipitation issues common with high-dose inhibitor treatments.
KU-60019 was explicitly designed to improve upon the radiosensitizing properties of earlier ATM inhibitors. In flow cytometry-based viability assays using human glioma cells, treatment with 10 μM KU-60019 yielded a dose-enhancement ratio (DER) of 4.4, whereas the same concentration of KU-55933 yielded a DER of only 1.6[1]. Remarkably, KU-60019 achieves a comparable DER (1.7) at a 10-fold lower concentration (1 μM) [1].
| Evidence Dimension | Dose-Enhancement Ratio (DER) for radiosensitization |
| Target Compound Data | DER of 4.4 at 10 μM |
| Comparator Or Baseline | KU-55933: DER of 1.6 at 10 μM |
| Quantified Difference | 2.75-fold higher dose-enhancement ratio |
| Conditions | Trypan blue/FACS viability assay in irradiated human glioma cells |
This massive improvement in radiosensitization efficacy makes KU-60019 the definitive choice for preclinical radiation oncology studies, ensuring robust and reproducible tumor sensitization.
Despite its high potency against ATM, KU-60019 maintains an exceptionally clean selectivity profile against other Phosphatidylinositol 3-kinase-related kinases (PIKKs). The IC50 values for DNA-PKcs and ATR are 1.7 μM and >10 μM, respectively [1]. This translates to a 270-fold and >1600-fold selectivity window for ATM, ensuring that cellular phenotypes observed at standard working concentrations (1-3 μM) are strictly ATM-dependent [1].
| Evidence Dimension | Selectivity fold-difference (ATM vs. DNA-PK and ATR) |
| Target Compound Data | ATM IC50: 6.3 nM |
| Comparator Or Baseline | DNA-PK IC50: 1.7 μM; ATR IC50: >10 μM |
| Quantified Difference | 270-fold (DNA-PK) and >1600-fold (ATR) selectivity |
| Conditions | In vitro kinase profiling panel |
Strict target specificity prevents confounding experimental artifacts caused by the simultaneous inhibition of parallel DNA repair pathways, ensuring high-confidence data.
Because KU-60019 was specifically synthesized to possess higher aqueous solubility and improved pharmacokinetics compared to KU-55933, it is the preferred ATM inhibitor for in vivo models. It is highly effective as an adjuvant in orthotopic xenograft models of glioblastoma, particularly those with p53 mutations, where it significantly extends survival when combined with ionizing radiation [2].
In drug discovery workflows targeting the DNA Damage Response (DDR), KU-60019 is utilized to establish synthetic lethality baselines in PTEN-deficient or BRCA-mutated cell lines. Its ability to achieve complete ATM blockade at low doses (1-3 μM) ensures that researchers can accurately map compensatory repair mechanisms without triggering generalized cytotoxicity [1].
Beyond DNA repair, ATM signaling regulates prosurvival pathways including AKT phosphorylation. KU-60019 is the optimal reagent for investigating these secondary ATM functions, as it has been quantitatively shown to inhibit glioma cell migration and invasion in vitro by >50-70% at 3 μM, providing a dual-action mechanism for tumor control studies [1].